molecular formula C12H15NO2 B8686821 3-(4,4-Dimethyloxazolin-2-yl)anisole CAS No. 73453-77-7

3-(4,4-Dimethyloxazolin-2-yl)anisole

Cat. No. B8686821
CAS RN: 73453-77-7
M. Wt: 205.25 g/mol
InChI Key: KNJPRRWSGIDBCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4,4-Dimethyloxazolin-2-yl)anisole is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4,4-Dimethyloxazolin-2-yl)anisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4,4-Dimethyloxazolin-2-yl)anisole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

73453-77-7

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C12H15NO2/c1-12(2)8-15-11(13-12)9-5-4-6-10(7-9)14-3/h4-7H,8H2,1-3H3

InChI Key

KNJPRRWSGIDBCM-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC(=CC=C2)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (23.0 mL) was added to a solution of 2-amino-2-methyl-1-propanol (14.4 g) in THF (200 mL), 3-methoxybenzoyl chloride (25.0 g) was dropped thereinto at 0° C. and the mixture was stirred at room temperature for 1 day. After water was added to the reaction solution, the mixture was extracted with ethyl acetate. The organic layer was washed with a saturated saline solution, dried over sodium sulfate, filtered and concentrated in vacuo. Thionyl chloride (25 mL) was dropped into the resulting residue at 0° C. and stirred at room temperature for 3 hours. An aqueous solution of sodium hydroxide was added to the reaction solution and extracted with ethyl acetate. The organic layer was washed with a saturated saline solution, dried over magnesium sulfate, filtered and concentrated in vacuo. The resulting residue was evaporated in vacuo to give the aimed compound (22.0 g, 81%) as a colorless oily substance.
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
81%

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